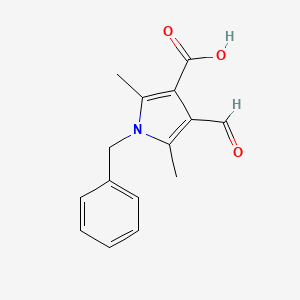![molecular formula C22H19N3O2S B2550694 1-(4-Methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea CAS No. 330189-50-9](/img/structure/B2550694.png)
1-(4-Methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives with benzothiazole moieties has been explored in various studies. For instance, the synthesis of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives was achieved by replacing the acetamide group with an alkylurea moiety, which resulted in compounds with potent antiproliferative activity and reduced acute oral toxicity . Similarly, the synthesis of 1-[2 (substituted phenyl)-4-oxothiazolidin-3-yl]-3-(6-fluro-7-chloro-1,3-benzothiazol-2-yl)-ureas involved the reaction of trisubstituted benzaldehyde with DMF, thioglycolic acid, and zinc chloride, leading to compounds with anthelmintic activity . These studies demonstrate the versatility of urea derivatives in synthesizing compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. For example, the presence of a 2-(dialkylamino)ethylurea moiety at the 2-position of benzothiazole was found to retain antiproliferative activity and inhibitory activity against PI3K and mTOR . In another study, the introduction of a benzylic stereogenic center in 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas led to significant differences in activity, with meta-substituted derivatives showing the most potent inhibition of ROCK1 and 2 . These findings highlight the importance of molecular structure in the design of urea derivatives with desired biological properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of urea derivatives often include condensation reactions. For instance, the synthesis of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas was performed by condensing (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted phenyl isocyanates . This method demonstrates the utility of condensation reactions in creating a diverse range of urea derivatives with potential inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy and amino groups can significantly affect the potency of the compounds as enzyme inhibitors . Additionally, the flexibility of the spacer linking pharmacophoric moieties in 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was found to be compatible with high inhibitory activities, suggesting that the physical properties of these spacers play a role in the biological activity of the compounds .
科学的研究の応用
Enzyme Inhibition and Anticancer Activity
Urea derivatives, including those similar to the compound , have been synthesized and assessed for their potential in inhibiting various enzymes and their anticancer activities. For instance, a study discovered that certain urea derivatives exhibit significant enzyme inhibition properties against urease, β-glucuronidase, and snake venom phosphodiesterase. Moreover, one of the new compounds demonstrated in vitro anticancer activity, showing potential for prostate cancer treatment with a notable IC50 value, indicating its effectiveness in inhibiting cancer cell growth (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).
ROCK Inhibition for Cancer Therapy
Pyridylthiazole-based ureas, related in structure to the compound of interest, have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), important targets for cancer therapy. These inhibitors demonstrated significant potency in human lung cancer cells by suppressing levels of phosphorylation of the ROCK substrate MYPT-1, suggesting their potential application in treating cancers (Roberta Pireddu et al., 2012).
Antiproliferative Effects Against Cancer Cell Lines
Another study on novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents revealed significant antiproliferative effects against various cancer cell lines, including breast carcinoma MCF-7. These findings highlight the therapeutic potential of such compounds in developing treatments for breast carcinoma, showcasing their selective efficacy and conforming to drug development criteria (I. Perković et al., 2016).
Anthelmintic Agents
Research on thiazolidinones and related urea derivatives has also revealed their potential as anthelmintic agents. A particular study synthesized novel derivatives demonstrating good to moderate activity against Perituma posthuma, suggesting the modification of these compounds could lead to the development of effective anthelmintic drugs (S. Sarkar, J. Dwivedi, R. Chauhan, 2013).
Antimicrobial and Antioxidant Activities
Furthermore, urea derivatives have been evaluated for their antimicrobial and antioxidant activities. For example, certain compounds showed high antioxidant activity in DPPH assays and exhibited strong antimicrobial activity in susceptibility assays, highlighting their potential in developing new antimicrobial agents with antioxidant properties (E. Korkusuz, İ. Yıldırım, S. Albayrak, 2013).
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-3-12-19-20(13-14)28-21(25-19)15-4-6-16(7-5-15)23-22(26)24-17-8-10-18(27-2)11-9-17/h3-13H,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVJGKALWMASNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2550611.png)
![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2550612.png)
![4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2550613.png)
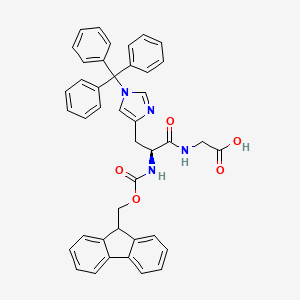
![6-[(4-Bromophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2550615.png)
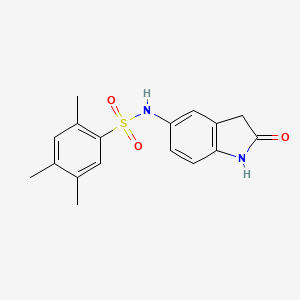
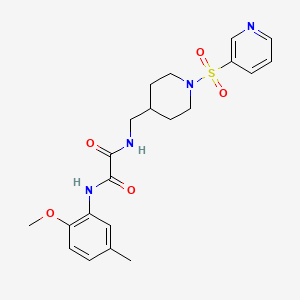
![Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2550620.png)
![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)
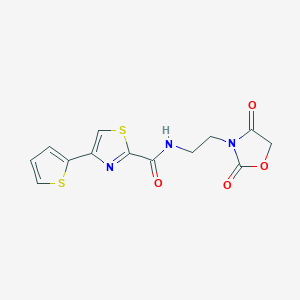
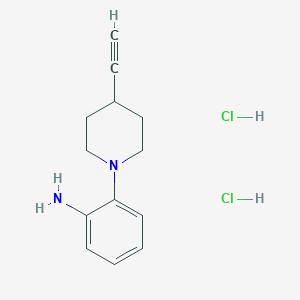
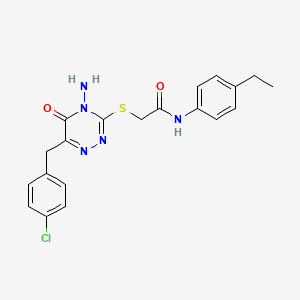
![11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine](/img/structure/B2550630.png)
